N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide
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Overview
Description
“N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” is a complex organic compound that features a piperidine ring substituted with a carbamoylphenyl group and a dimethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Carbamoylphenyl Group: This step might involve the reaction of the piperidine derivative with a carbamoyl chloride in the presence of a base.
Attachment of the Dimethoxybenzenesulfonyl Group: This could be achieved by reacting the intermediate with a sulfonyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity. They might serve as lead compounds in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features might make it a candidate for the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(4-Carbamoylphenyl)piperidine-3-carboxamide: Lacks the dimethoxybenzenesulfonyl group.
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide: Lacks the carbamoylphenyl group.
N-(4-Carbamoylphenyl)-1-(benzenesulfonyl)piperidine-3-carboxamide: Lacks the methoxy groups on the benzene ring.
Uniqueness
The presence of both the carbamoylphenyl and dimethoxybenzenesulfonyl groups in “N-(4-Carbamoylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide” imparts unique chemical and physical properties. These features might enhance its reactivity, stability, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H25N3O6S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-10-9-17(12-19(18)30-2)31(27,28)24-11-3-4-15(13-24)21(26)23-16-7-5-14(6-8-16)20(22)25/h5-10,12,15H,3-4,11,13H2,1-2H3,(H2,22,25)(H,23,26) |
InChI Key |
LUSRHJPQCNWBPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
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